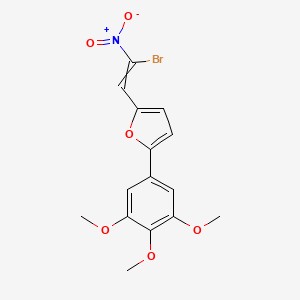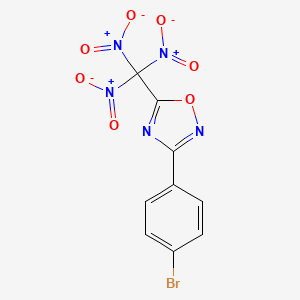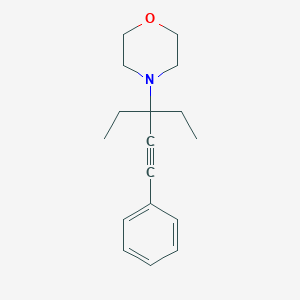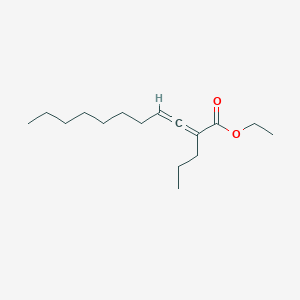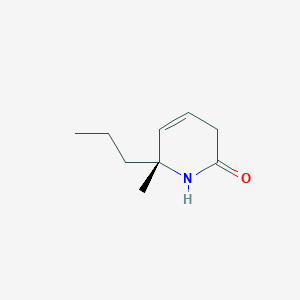
(6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one: is a chemical compound with a unique structure that includes a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine to form an imine, followed by cyclization to form the pyridinone ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while reduction may produce dihydropyridinones.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its unique chemical properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- (6R)-1H,6H,7H,8H-cyclopenta[g]indol-6-amine
- Dimethyl[(2E)-3-[(6R)-1H,6H,7H,8H,9H-pyrrolo[2,3-f]isoquinolin-6-yl]prop-2-en-1-yl]amine
- 3-[(6R)-1H,6H,7H,8H,9H-pyrrolo[2,3-f]isoquinolin-6-yl]cyclobutan-1-one
Uniqueness: What sets (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one apart from similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are crucial.
Propiedades
Número CAS |
920749-98-0 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(6R)-6-methyl-6-propyl-1,3-dihydropyridin-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-6-9(2)7-4-5-8(11)10-9/h4,7H,3,5-6H2,1-2H3,(H,10,11)/t9-/m1/s1 |
Clave InChI |
GKNLRVNHGZOIHQ-SECBINFHSA-N |
SMILES isomérico |
CCC[C@@]1(C=CCC(=O)N1)C |
SMILES canónico |
CCCC1(C=CCC(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
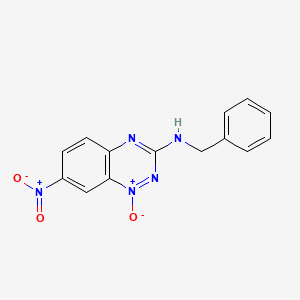
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
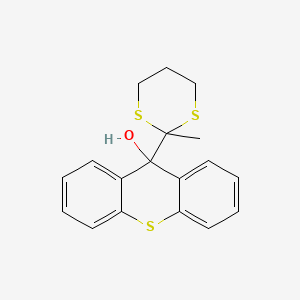
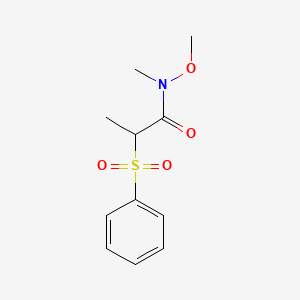
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
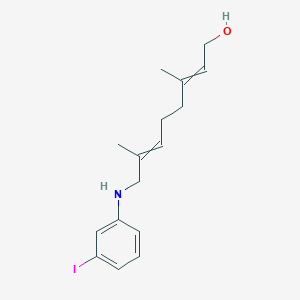
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
